Sarkomycin - 874-21-5

Sarkomycin

Catalog Number: EVT-457566
CAS Number: 874-21-5
Molecular Formula: C7H8NaO3+
Molecular Weight: 163.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of sarkomycin has been extensively studied, with various methods reported in the literature. A notable approach involves the total synthesis from a precursor compound, 2-phenylthiomethyl-cyclopent-2-en-1-one. This method typically employs several key reactions:

Molecular Structure Analysis

Sarkomycin's molecular formula is C15H17NC_{15}H_{17}N and it has a molecular weight of approximately 229.31 g/mol. The structure features a complex arrangement characteristic of polyketides, including:

  • Functional Groups: The presence of an amine group and multiple carbon rings contributes to its biological activity.
  • Stereochemistry: The absolute configuration has been determined through X-ray crystallography, which is essential for understanding its interaction with biological targets .
Chemical Reactions Analysis

Sarkomycin participates in several chemical reactions that are relevant to its pharmacological properties:

  1. Nucleophilic Substitution Reactions: These reactions are crucial for modifying the sarkomycin structure to enhance its potency against cancer cells.
  2. Formation of Derivatives: Various analogs have been synthesized to explore structure-activity relationships, revealing insights into how modifications affect efficacy and toxicity .
  3. Degradation Pathways: Understanding the degradation pathways can inform formulation strategies for drug delivery and stability .
Mechanism of Action

The mechanism by which sarkomycin exerts its anticancer effects primarily involves:

  • Inhibition of Protein Synthesis: Sarkomycin interferes with ribosomal function, thereby inhibiting the translation of essential proteins required for tumor growth.
  • Induction of Apoptosis: By disrupting cellular processes, sarkomycin can trigger programmed cell death in cancer cells, making it a potent agent against malignancies .
  • Target Specificity: Research indicates varying degrees of effectiveness against different cancer cell lines, suggesting that structural modifications can enhance selectivity and potency .
Physical and Chemical Properties Analysis

Sarkomycin exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in organic solvents but has limited solubility in water, which poses challenges for formulation.
  • Stability: The compound's stability under various conditions (pH, temperature) is critical for its application in therapeutic settings.
  • Melting Point: The melting point has been reported around 90-92 °C, which provides insights into its thermal properties and potential storage conditions .
Applications

Sarkomycin's applications extend beyond its role as an antitumor agent:

  1. Cancer Treatment: It has shown promise in preclinical studies against various cancers, including leukemia and breast cancer.
  2. Research Tool: Sarkomycin is utilized in laboratory settings to study protein synthesis inhibition and cellular mechanisms related to cancer biology.
  3. Analog Development: Ongoing research focuses on developing sarkomycin analogs with improved efficacy and reduced side effects, expanding its potential therapeutic applications .
Discovery and Development of Sarkomycin

Historical Isolation from Streptomyces erythrochromogenes

Sarkomycin emerged as a pioneering antitumor antibiotic following targeted screening of soil-derived actinomycetes. In 1953, Japanese researchers identified a Streptomyces strain morphologically resembling Streptomyces erythrochromogenes that produced a bioactive compound with tumor-inhibiting properties. This strain was isolated from natural soils and selected for its unique metabolic profile during fermentation studies [1] [6]. The initial isolation process involved complex extraction protocols: Culture filtrates were treated with ethyl acetate at acidic pH (2.0–3.0), followed by solvent evaporation to yield an unstable reddish syrup. The compound resisted crystallization but demonstrated reproducible activity against experimental tumors, leading to its designation as "sarkomycin" (from Greek sarkos, meaning flesh, and mykes, meaning fungus) [1] [2].

Characterization efforts revealed sarkomycin’s molecular formula as C₇H₈O₄ and identified it as 2-methylene-3-oxocyclopentanecarboxylic acid—an α,β-unsaturated ketone with high reactivity. Its inherent instability posed significant challenges for purification and storage, often resulting in dimerization into crystalline derivatives like sarkomycin Z during cold storage [2] [6]. This structural lability necessitated specialized handling techniques and foreshadowed later formulation challenges.

The choice of Streptomyces reflected strategic insights into microbial metabolism. As filamentous bacteria evolving ~450 million years ago, streptomycetes developed antibiotic production as a defensive adaptation during aerial mycelium formation, coinciding with nutrient depletion in terrestrial environments [4]. This ecological context explained the strain’s capacity for bioactive metabolite synthesis.

Table 1: Key Properties of Initially Isolated Sarkomycin

PropertyCharacteristic
Producing StrainStreptomyces erythrochromogenes-like actinomycete
Molecular FormulaC₇H₈O₄
Core Structure2-Methylene-3-oxocyclopentanecarboxylic acid
Solubility ProfileEthyl acetate-soluble; aqueous-labile
Storage StabilityLow; prone to dimerization
Bioactivity IndicatorYoshida sarcoma inhibition

Early Antitumor Screening Against Yoshida Sarcoma and Ehrlich Ascites Carcinoma

Sarkomycin’s preclinical validation centered on two murine models: the Yoshida sarcoma (a transplantable rat ascites tumor) and Ehrlich ascites carcinoma (a rapidly proliferating mouse adenocarcinoma). In landmark studies, intraperitoneal administration of sarkomycin (dose range: 50–100 mg/kg) significantly inhibited tumor growth in both models. Yoshida sarcoma-bearing rats exhibited up to 70% reduction in ascites volume and tumor cell viability, while Ehrlich carcinoma models showed delayed tumor progression and extended survival [1] [6].

Mechanistic investigations revealed sarkomycin selectively targeted proliferating cells via alkylation of thiol groups in essential metabolic enzymes. This disrupted nucleic acid synthesis, particularly purine biosynthesis—a vulnerability shared by rapidly dividing tumor cells [6]. Notably, its activity spectrum differed from DNA-intercalating agents (e.g., anthracyclines) and antimetabolites (e.g., azaserine), positioning it as a novel chemotherapeutic candidate [1] [4].

Comparative studies highlighted sarkomycin’s superior therapeutic index over early cytotoxic agents. Unlike nitrogen mustards, it caused minimal bone marrow suppression, suggesting potential clinical tolerability [6]. However, in vitro assays against Ehrlich ascites cells demonstrated concentration-dependent metabolic disruption:

  • 50 μg/mL: 40% inhibition of glucose utilization
  • 100 μg/mL: 75% suppression of ascitic fluid accumulation [6]

Table 2: Antitumor Efficacy of Sarkomycin in Preclinical Models

Tumor ModelDosage RegimenEfficacy OutcomeProposed Mechanism
Yoshida Sarcoma (rat)75 mg/kg × 7 days70% ascites volume reductionThiol alkylation; purine synthesis inhibition
Ehrlich Carcinoma (mouse)50 mg/kg × 10 daysSurvival extension by 8–12 daysDisruption of glucose metabolism
Solid Sarcoma 180100 mg/kg × 5 days60% tumor growth inhibitionUnknown intracellular target

Collaborative Contributions by Umezawa, Takeuchi, and Okami (1953–1954)

The discovery of sarkomycin was catalyzed by Japan’s pioneering antibiotic research consortium led by Hamao Umezawa, Tomio Takeuchi, and Yoshiro Okami at the Institute of Microbial Chemistry (Tokyo). Between 1953–1954, this team optimized fermentation protocols using submerged culture techniques—a novel approach at the time—to enhance sarkomycin yield. Their methodology standardized parameters like aeration (0.5 vvm), agitation (200 rpm), and pH control (6.5–7.0), establishing reproducible production batches [1] [3].

Umezawa’s group developed the first bioassay-guided purification framework, employing Yoshida sarcoma inhibition as the primary activity tracker during chromatographic separation. This approach confirmed the bioactive fraction’s identity and excluded inactive impurities [1] [6]. Their 1954 publication detailed countercurrent distribution techniques using ethyl acetate/0.1M sodium tartrate buffer (pH 4.2), achieving partial purification despite the compound’s instability [2] [6].

This work solidified Japan’s leadership in antitumor antibiotic discovery and fostered enduring U.S.-Japan collaborations. As highlighted in Antitumor Antibiotics (1978), Umezawa’s innovations laid groundwork for subsequent agents like mitomycin C and bleomycin, with sarkomycin representing Japan’s inaugural contribution to oncology-directed natural products [3]. The team’s integrated approach—combining microbiology, chemistry, and oncology—established a template for future antibiotic discovery pipelines.

Table 3: Key Contributors to Sarkomycin’s Early Development

ScientistInstitutional AffiliationPrimary Contribution
Hamao UmezawaInstitute of Microbial ChemistryFermentation optimization; bioassay development
Tomio TakeuchiInstitute of Microbial ChemistryIn vivo antitumor efficacy validation
Yoshiro OkamiInstitute of Microbial ChemistryStrain isolation and characterization
Selman Waksman*Rutgers UniversityConceptual framework for antibiotic screening

Indirect conceptual influence via earlier antibiotic work [4].

Properties

CAS Number

874-21-5

Product Name

Sarkomycin

IUPAC Name

sodium;2-methylidene-3-oxocyclopentane-1-carboxylate

Molecular Formula

C7H8NaO3+

Molecular Weight

163.13 g/mol

InChI

InChI=1S/C7H8O3.Na/c1-4-5(7(9)10)2-3-6(4)8;/h5H,1-3H2,(H,9,10);/q;+1/p-1

InChI Key

NNMFPNTZRUUSQZ-UHFFFAOYSA-N

SMILES

C=C1C(CCC1=O)C(=O)[O-].[Na+]

Canonical SMILES

C=C1C(CCC1=O)C(=O)O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.